molecular formula C13H18N4O2S2 B11486800 2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B11486800
M. Wt: 326.4 g/mol
InChI Key: WNSBYDFTJMLIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfanyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and oxazole intermediates, followed by their coupling through a sulfanyl linkage.

    Imidazole Intermediate Synthesis: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Oxazole Intermediate Synthesis: The oxazole ring is prepared via the cyclization of α-haloketones with amides or nitriles.

    Coupling Reaction: The imidazole and oxazole intermediates are coupled using a thiol reagent under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole and oxazole rings can be reduced under specific conditions to form corresponding saturated heterocycles.

    Substitution: The methyl groups on the imidazole and oxazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated heterocycles.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an imidazole ring, a sulfanyl group, and an oxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18N4O2S2

Molecular Weight

326.4 g/mol

IUPAC Name

2-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C13H18N4O2S2/c1-8-6-11(17-19-8)16-12(18)7-21-13-14-9(2)10(15-13)4-5-20-3/h6H,4-5,7H2,1-3H3,(H,14,15)(H,16,17,18)

InChI Key

WNSBYDFTJMLIQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=C(N2)C)CCSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.